5-Bromo-3-chloro-2-methoxybenzaldehyde
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Overview
Description
5-Bromo-3-chloro-2-methoxybenzaldehyde: is an organic compound with the chemical formula C8H6BrClO2 . It appears as a white to pale yellow crystalline solid and has a bitter taste with significant volatility . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-3-chloro-2-methoxybenzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 5-bromo-3-chloro-2-hydroxybenzaldehyde with iodomethane in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at around 50°C for 24 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: 5-Bromo-3-chloro-2-methoxybenzoic acid.
Reduction: 5-Bromo-3-chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-chloro-2-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-methoxybenzaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Comparison:
- 5-Bromo-3-chloro-2-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes.
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde has a hydroxyl group instead of a chlorine atom, which can affect its solubility and reactivity.
- Vanillin is a well-known flavoring agent with a hydroxyl and methoxy group, making it less reactive in certain chemical reactions compared to this compound .
Properties
IUPAC Name |
5-bromo-3-chloro-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMYZNFVODWIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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